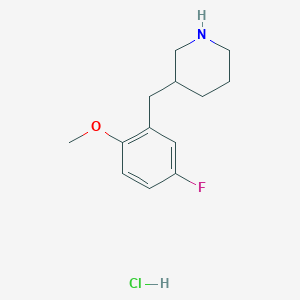
5,7-Dimethylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylquinoline-3-carboxylic acid (DMQC) is a naturally occurring organic compound that is found in various plants, animals, and fungi. It is a derivatives of quinoline, which is a heterocyclic aromatic organic compound. DMQC has a wide range of scientific research applications and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
A significant area of research focuses on the synthesis of quinoline derivatives, including compounds structurally related to 5,7-Dimethylquinoline-3-carboxylic acid. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl- and aroylpyruvic acids has been documented. A plausible mechanism for their formation, based on ab initio quantum-chemical calculations, proposes a nuanced understanding of the reaction pathways involved in creating these complex molecules (Rudenko et al., 2012). Additionally, the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were established through X-ray structural analysis, highlighting the detailed structural insights into these compounds (Rudenko et al., 2013).
Photophysical Properties and Applications
Research into the photophysical properties of quinoline derivatives has revealed their potential in photophysical applications. For example, phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analog ligands were studied, where the complexes exhibited extraordinary photophysical properties with significant emission quantum yields and excited life times (Małecki et al., 2015). This research suggests the potential use of these compounds in the development of new materials with specific photophysical characteristics.
Antimicrobial and Antitubercular Activities
There is also interest in the antimicrobial and antitubercular properties of quinoline derivatives. A study on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides demonstrated potent inhibitors of Mycobacterium tuberculosis, offering a promising avenue for the development of new antitubercular agents (Marvadi et al., 2020).
Organotin(IV) Carboxylates Synthesis
Additionally, research has delved into the synthesis of organotin(IV) carboxylates based on amide carboxylic acids, revealing complex molecular structures and potential applications in various fields of organometallic chemistry (Xiao et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,7-dimethylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(12(14)15)6-13-11(10)4-7/h3-6H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHSWTYNMZHUGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=NC2=C1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589095 |
Source


|
| Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948293-95-6 |
Source


|
| Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)




